3,4-Dichloroaniline-d2

Vue d'ensemble

Description

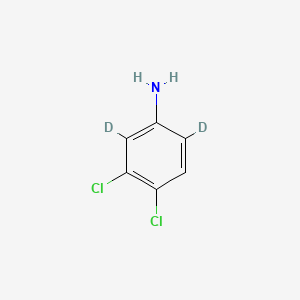

3,4-Dichloroaniline-d2 (C₆H₃Cl₂D₂N) is the deuterium-labeled isotopologue of 3,4-dichloroaniline (3,4-DCA), where two hydrogen atoms are replaced with deuterium. The parent compound, 3,4-DCA (CAS 95-76-1), is a chlorinated aromatic amine with a molecular weight of 162.01 g/mol, a melting point of 69–73°C, and a boiling point of 245°C . It is widely used as an intermediate in synthesizing pesticides (e.g., propanil) and dyes . The deuterated form, 3,4-DCA-d2 (CAS 1219803-22-1), serves as a stable isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for quantifying 3,4-DCA and its metabolites in environmental and biological samples .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dichloroaniline-d2 is typically synthesized through the hydrogenation of 3,4-dichloronitrobenzene-d2. The reaction involves the reduction of the nitro group to an amino group in the presence of a deuterium source, such as deuterium gas or deuterated solvents, under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and deuterium gas to ensure efficient and high-yield production. The reaction conditions are optimized to achieve the desired purity and isotopic labeling.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dichloroaniline-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,4-dichloronitrobenzene-d2.

Reduction: Reduction reactions can convert it back to 3,4-dichloronitrobenzene-d2.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: 3,4-dichloronitrobenzene-d2.

Reduction: 3,4-dichloronitrobenzene-d2.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Research

Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy

- Application : 3,4-Dichloroaniline-d2 serves as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

- Purpose : It is used to study reaction mechanisms and molecular structures due to its stable isotopic composition.

Biological Studies

Metabolic Pathways Analysis

- Application : Employed in metabolic studies to trace the degradation pathways of herbicides and other environmental contaminants.

- Case Study : A study examined the fate of 14C-labeled 3,4-dichloroaniline in a sediment-water system derived from rice fields. The results showed that after 56 days, 23.1% of the applied compound was mineralized, indicating significant microbial adaptation in the sediment environment .

Pharmacokinetics

Drug Absorption and Distribution Studies

- Application : Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

- Significance : This application aids in assessing the safety and efficacy profiles of new pharmaceuticals.

Industrial Applications

Synthesis of Deuterated Compounds

- Application : Acts as a precursor for the synthesis of deuterated dyes, herbicides, and pharmaceuticals.

- Industry Impact : The capability to produce deuterated compounds enhances the specificity and sensitivity of analytical methods used in various industries.

Environmental Science

Contaminant Behavior Studies

- Application : Used as a model environmental contaminant to study its behavior in soil and water systems.

- Findings : Research indicates that 3,4-dichloroaniline undergoes microbial degradation through pathways involving dioxygenase and aldehyde dehydrogenase. This understanding helps in developing strategies for remediating contaminated sites.

Data Tables

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemical Research | Reference standard for spectroscopy | Facilitates accurate analysis of molecular structures |

| Biological Studies | Tracing degradation pathways | Significant mineralization observed in sediment systems |

| Pharmacokinetics | Drug metabolism studies | Provides insights into drug safety profiles |

| Industrial Applications | Synthesis of deuterated compounds | Enhances analytical method specificity |

| Environmental Science | Model contaminant for soil/water studies | Aids in understanding microbial degradation processes |

Mécanisme D'action

The mechanism of action of 3,4-Dichloroaniline-d2 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with slight differences in reaction kinetics due to the isotope effect. This makes it valuable in studying the detailed mechanisms of chemical reactions and biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Isomers and Analogues

Dichloroaniline Isomers

The position of chlorine substituents on the aniline ring significantly influences physicochemical properties, toxicity, and environmental behavior. Key isomers include:

Key Observations :

- Melting Points : 3,4-DCA has the highest melting point (69–73°C) due to symmetrical substitution, enhancing crystal lattice stability. 2,6-DCA has the lowest (36–38°C) due to steric hindrance .

- Boiling Points : All isomers exhibit similar boiling points (~245–252°C), reflecting comparable molecular weights and vapor pressures .

- Deuterated Form: 3,4-DCA-d2 has a molecular weight of 164.03 g/mol, slightly higher than non-deuterated 3,4-DCA. Deuterium substitution reduces volatility and alters retention times in chromatographic analyses .

Toxicity and Environmental Impact

Aquatic Toxicity

- 3,4-DCA : Exhibits acute toxicity to benthic invertebrates. For Pristina longiseta (Oligochaeta), the 96-hour LC₅₀ is 2.5 mg/L, while Hydrozetes lacustris (Acarina) has an LC₅₀ of 4.7 mg/L .

- Comparative Data: Limited toxicity data for other isomers, but positional isomerism likely affects bioavailability.

Environmental Degradation

- 3,4-DCA : Forms as a degradation product of herbicides like propanil. In soil, it condenses into 3,3',4,4'-tetrachloroazobenzene, a persistent pollutant . Microbial degradation in bioreactors achieves 95% efficiency at 1.25-hour retention times .

- Isomer Stability : 2,4-DCA and 2,6-DCA are less prone to azobenzene formation due to steric effects, but their degradation pathways remain understudied.

Research and Industrial Relevance

- 3,4-DCA-d2 : Enables tracking of 3,4-DCA metabolites in plants. For instance, rice treated with propanil showed 3,4-DCA complexed with glucosylamine within 6 hours of exposure .

- Regulatory Context : 3,4-DCA is listed in PRTR (Pollutant Release and Transfer Register) databases, emphasizing its environmental monitoring needs .

Activité Biologique

3,4-Dichloroaniline-d2 (DCA-d2) is a deuterated form of 3,4-dichloroaniline (DCA), a compound primarily used as an intermediate in the synthesis of various herbicides and pharmaceuticals. Understanding the biological activity of DCA-d2 is crucial due to its potential toxicity and environmental impact. This article reviews the biological effects of DCA-d2, focusing on its toxicity, reproductive effects, and mechanisms of action.

Toxicity Profile

Acute Toxicity

DCA has been shown to exhibit significant acute toxicity in various aquatic organisms. A study on Javanese medaka (Oryzias javanicus) revealed that the median lethal concentration (LC50) for DCA was approximately 32.87 mg/L over a 96-hour exposure period. The study also indicated that sublethal concentrations affected heart rates significantly, with lower heart rates observed at 1.25 mg/L after three days of exposure .

Chronic Toxicity

Chronic exposure to DCA has been linked to reproductive toxicity in fish. Research demonstrated that DCA interferes with fecundity and alters gonadal tissues in Javanese medaka, leading to significant morphological changes in ovaries after prolonged exposure . The condition factor and morphometric data from these studies highlighted the adverse effects on fish health.

DCA's biological activity is mediated through various mechanisms:

- Endocrine Disruption : DCA disrupts endocrine functions in species such as Nile tilapia (Oreochromis niloticus), indicating its role as an endocrine-disrupting chemical (EDC). This disruption can lead to reproductive anomalies and developmental issues in aquatic organisms .

- Genotoxicity : Studies have shown that DCA can induce aneuploidy and other chromosomal aberrations in human cells, suggesting a genotoxic potential that raises concerns about its impact on human health .

- Metabolic Interactions : DCA interacts with various metabolic pathways, influencing gene expression and cell signaling processes. It has been implicated in modulating nuclear receptors involved in cancer pathogenesis, highlighting its potential carcinogenic effects .

Environmental Impact

DCA's presence in the environment has been documented globally, raising concerns about its ecological effects. It has been detected in soil and water samples, leading to studies on microbial degradation and bioremediation efforts . The compound's persistence and toxicity necessitate ongoing monitoring and assessment.

Comparative Toxicity Studies

A comparative analysis of fish acute toxicity tests across different countries (China, Japan, Korea) using zebrafish showed variances in test methodologies but consistently indicated high toxicity levels for DCA. This underscores the need for standardized testing protocols to assess chemical hazards accurately .

Case Studies

- Embryonic Toxicity Study : A study focused on the embryonic toxicity of DCA revealed significant developmental impairments when embryos were exposed to varying concentrations over critical periods. The findings emphasized the vulnerability of early life stages to chemical exposures .

- Reproductive Toxicity Assessment : In another case study involving Javanese medaka, exposure to sublethal concentrations resulted in altered gonadal development and reduced reproductive success, reinforcing the need for further research into the long-term effects of DCA on fish populations .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-Dichloroaniline-d₂, and how are they experimentally determined?

- Methodology : Key properties include molecular weight (162.02 g/mol for non-deuterated form), melting point (59–62°C), and logP (2.68 at 20°C). Deuterated analogs like d₂ variants are characterized using mass spectrometry (MS) to confirm isotopic purity and nuclear magnetic resonance (NMR) to verify structural integrity. Thermal stability can be assessed via differential scanning calorimetry (DSC) . For environmental studies, solubility and partition coefficients are measured using HPLC or shake-flask methods .

Q. How is 3,4-Dichloroaniline-d₂ synthesized, and what purity standards are critical for research applications?

- Methodology : Synthesis typically involves catalytic deuteration of 3,4-Dichloroaniline using deuterated reagents (e.g., D₂O or deuterium gas). Purity (>98%) is verified via gas chromatography (GC) or liquid chromatography (LC) coupled with MS. Isotopic enrichment (e.g., 98 atom% D) is confirmed using isotope-ratio MS . Storage under inert conditions (dark, dry) is recommended to prevent degradation, as chloroaromatic amines are prone to oxidation .

Q. What analytical techniques are recommended for detecting trace 3,4-Dichloroaniline-d₂ in environmental matrices?

- Methodology : Solid-phase extraction (SPE) coupled with GC-MS or LC-tandem MS is standard for quantifying trace levels in soil or water. Deuterated analogs serve as internal standards to correct for matrix effects. For example, GC-MS with electron capture detection (ECD) achieves detection limits <1 ppb in rice grain hydrolysates .

Advanced Research Questions

Q. How do isotopic effects (²H vs. ¹H) influence the metabolic pathways of 3,4-Dichloroaniline-d₂ in microbial degradation studies?

- Methodology : Comparative studies using non-deuterated and deuterated forms reveal kinetic isotope effects (KIEs) in microbial catabolism. For instance, soil microbes metabolize 3,4-Dichloroaniline to 3,3',4,4'-tetrachloroazobenzene via oxidative coupling. Deuterium labeling slows reaction rates, observable via ¹H/²H-NMR or stable isotope probing (SIP) .

Q. What experimental designs mitigate data discrepancies in environmental fate studies of 3,4-Dichloroaniline-d₂?

- Methodology : Contradictions in degradation half-lives (e.g., aerobic vs. anaerobic conditions) require controlled microcosm experiments. Variables like soil pH, organic content, and microbial diversity must be standardized. Isotopic tracing (d₂ vs. non-deuterated) helps distinguish biotic vs. abiotic transformation pathways .

Q. How can 3,4-Dichloroaniline-d₂ be utilized as a tracer in pesticide residue analysis, and what validation protocols are essential?

- Methodology : As a stable isotope-labeled internal standard, it improves accuracy in quantifying parent compounds (e.g., propanil) and metabolites. Method validation follows ISO/IEC 17025 guidelines, including spike-recovery tests (85–115% recovery) and cross-calibration with certified reference materials .

Q. What are the challenges in synthesizing high-purity 3,4-Dichloroaniline-d₂, and how do side reactions impact isotopic fidelity?

Propriétés

IUPAC Name |

3,4-dichloro-2,6-dideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYWXFYBZPNOFX-SDTNDFKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1N)[2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747602 | |

| Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-22-1 | |

| Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.